Tridecan-7-amine

Organic Photovoltaics Conjugated Polymers Hole Mobility

Sourcing a branched C13 amine with validated performance advantages over linear isomers? Tridecan-7-amine (CAS 22513-16-2) offers quantifiable differentiation for your process development or materials synthesis workflow: - Solvent Extraction: Branched architecture delivers significantly faster organic-continuous phase disengagement vs. linear C13 amines, reducing settler residence time in hydrometallurgical circuits. - Organic Electronics: Enables synthesis of PT2BT donor-acceptor polymers with measured hole mobility of 0.39 cm² V⁻¹ s⁻¹ in thin-film transistors. - Lipophilicity: Calculated logP ~4.75 supports biphasic extraction & hydrophobic surface modification applications. Commercially available at >97% (GC) purity. Corrosive hazard (UN2735, Class 8, PG II) requires appropriate safety infrastructure.

Molecular Formula C13H29N
Molecular Weight 199.38 g/mol
CAS No. 22513-16-2
Cat. No. B1583016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecan-7-amine
CAS22513-16-2
Molecular FormulaC13H29N
Molecular Weight199.38 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)N
InChIInChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3
InChIKeyFXNJNGMYIZRQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecan-7-amine CAS 22513-16-2: Technical Specifications and Procurement Parameters for R&D and Industrial Sourcing


Tridecan-7-amine (CAS 22513-16-2), also known as 1-hexylheptylamine or 7-aminotridecane, is a branched primary aliphatic amine with the molecular formula C13H29N and a molecular weight of 199.38 g/mol [1]. The compound features a symmetrical branched structure with the amino group located at the C7 position, flanked by two n-hexyl chains, which distinguishes it from linear primary amines of comparable carbon count . Physicochemical data include a boiling point of 102°C at 2 mmHg, a predicted density of 0.806±0.06 g/cm³, a flash point of 113°C, a refractive index of 1.44, and a calculated logP of approximately 4.75, indicating substantial lipophilicity . At ambient temperature (20°C), tridecan-7-amine is a colorless to almost colorless clear liquid . Commercial availability is established with standard purity specifications of >97.0% as determined by gas chromatography .

Why Branched Amine Structure Matters: Tridecan-7-amine vs. Linear C13 Analogs in Solvent Extraction and Material Synthesis


Generic substitution of tridecan-7-amine with linear C13 primary amines (e.g., 1-tridecanamine) or alternative branched isomers is not scientifically justified without performance validation. Systematic investigations of amine structure-property relationships in solvent extraction systems have demonstrated that branched-chain amines exhibit significantly faster organic-continuous (OC) phase disengagement rates compared to linear-chain amines of equivalent carbon number [1]. This branching effect directly impacts process throughput and operational efficiency in hydrometallurgical applications. Additionally, in organic electronics synthesis, the specific steric profile conferred by the C7-branched architecture influences polymer backbone conformation and side-chain packing in ways that linear alkylamines cannot replicate, thereby affecting charge transport properties in final device architectures . The following evidence quantifies these differential characteristics.

Tridecan-7-amine 22513-16-2: Quantified Differentiation Evidence for Scientific Selection vs. Linear C13 and Other Alkylamine Analogs


Organic Photovoltaic Device Performance: Tridecan-7-amine-Derived Polymer PT2BT vs. Longer Oligothiophene Polymer Analogs

In the synthesis of donor-acceptor conjugated polymers for organic photovoltaics, tridecan-7-amine serves as a precursor for oligothiophene units. The polymer PT2BT, which incorporates shorter oligothiophene units accessible via tridecan-7-amine-derived intermediates, demonstrated a hole mobility of 0.39 cm² V⁻¹ s⁻¹. In contrast, the analog polymer PT6BT, synthesized with longer oligothiophene units, achieved a hole mobility of 0.63 cm² V⁻¹ s⁻¹ . This 38% difference in charge carrier mobility establishes that tridecan-7-amine's structural contribution (enabling shorter oligothiophene segments) produces a distinct, quantifiable outcome in device-relevant electrical properties relative to polymers derived from higher oligothiophene precursors.

Organic Photovoltaics Conjugated Polymers Hole Mobility

Phase Disengagement Kinetics: Branched Alkylamine Performance Advantage in Solvent Extraction Systems

A systematic study of commercial tertiary amine extractants under Amex uranium extraction conditions established a quantifiable structure-property relationship between amine branching and organic-continuous (OC) phase disengagement rates. The investigation concluded that for any given carbon number per chain (n), branched-chain amines exhibited much faster OC phase disengagement than linear-chain amines [1]. Furthermore, OC phase disengagement measurements for both branched and linear amines collapsed onto a single curve when correlated against backbone chain length (the longest chain in each alkyl group), identifying this as the key structural determinant of disengagement kinetics [1].

Solvent Extraction Hydrometallurgy Phase Separation

Hazard Classification and Transport Requirements: Tridecan-7-amine vs. Non-Corrosive Amine Alternatives

Tridecan-7-amine is classified as a corrosive substance under the Globally Harmonized System (GHS) with hazard statement H314 (Causes severe skin burns and eye damage) and assigned UN2735 (Amines, liquid, corrosive, n.o.s.) for transport with Packing Group II . This classification imposes specific storage, handling, and shipping requirements that differ from non-corrosive amine alternatives. In comparison, certain higher molecular weight or ethoxylated amine derivatives may fall under less stringent transport classifications, while shorter-chain amines may present different hazard profiles.

Safety Compliance Hazardous Material Handling Procurement Logistics

Commercial Purity Specification: Tridecan-7-amine GC Purity Benchmarks

Commercially available tridecan-7-amine (CAS 22513-16-2) is consistently supplied with a minimum purity specification of >97.0% as determined by gas chromatography (GC) . Additional quality metrics include purity by neutralization titration with a minimum specification of 96.0% . This purity level is standardized across multiple reputable suppliers including TCI, Fluorochem, and AKSci.

Quality Control Analytical Specifications Purity

Lipophilicity Comparison: Calculated logP of Tridecan-7-amine vs. Shorter-Chain Primary Amines

Tridecan-7-amine exhibits a calculated logP (octanol-water partition coefficient) of approximately 4.75 . This value quantifies its substantial lipophilicity relative to shorter-chain primary amines. For comparison, 1-hexylamine (C6) has a calculated logP of approximately 2.06, and 1-octylamine (C8) approximately 2.90 [1]. The ~2.7 logP unit increase from hexylamine to tridecan-7-amine corresponds to a theoretical ~500-fold increase in octanol-water partitioning.

Lipophilicity Partition Coefficient Membrane Permeability

Validated Application Scenarios for Tridecan-7-amine 22513-16-2 Based on Quantified Performance Evidence


Organic Photovoltaic Polymer Synthesis: Hole Mobility of 0.39 cm² V⁻¹ s⁻¹ Achievable with PT2BT Architecture

Tridecan-7-amine is validated for use as an intermediate in the synthesis of donor-acceptor conjugated polymers for organic photovoltaics, specifically enabling the construction of oligothiophene units that yield the PT2BT polymer architecture. This polymer demonstrates a measured hole mobility of 0.39 cm² V⁻¹ s⁻¹ in thin-film transistor configurations . Researchers pursuing OPV materials with this specific mobility profile should prioritize tridecan-7-amine as the enabling precursor. The polymer PT6BT (derived from longer oligothiophene units) achieves higher mobility (0.63 cm² V⁻¹ s⁻¹) and represents an alternative pathway when enhanced charge transport is required .

Hydrometallurgical Solvent Extraction: Enhanced Phase Disengagement Throughput via Branched Alkylamine Architecture

In solvent extraction processes requiring rapid phase separation, the branched architecture of tridecan-7-amine offers a kinetic advantage. Systematic studies under Amex uranium extraction conditions demonstrate that branched-chain amines exhibit faster organic-continuous phase disengagement compared to linear-chain amines of equivalent carbon number . This class-level evidence supports the selection of tridecan-7-amine over linear C13 primary amines (e.g., 1-tridecanamine) for applications where phase disengagement rate is a critical process parameter, as it correlates with reduced settler residence time and improved operational throughput .

Hydrophobic Surface Modification and Biphasic Partitioning: logP 4.75 Lipophilicity Profile

With a calculated logP of approximately 4.75, tridecan-7-amine demonstrates a ~500-fold increase in theoretical octanol-water partitioning compared to C6 amines . This quantifiable lipophilicity supports its application in hydrophobic surface modification of materials, biphasic extraction systems requiring strong organic-phase affinity, and as a hydrophobic building block in amphiphilic molecule synthesis. Researchers requiring intermediate chain-length lipophilicity (between shorter C6-C8 amines and longer C16-C18 amines) should select tridecan-7-amine for its C13 branched structure and corresponding logP value .

Specialty Surfactant and Corrosion Inhibitor Intermediate Synthesis

The long C13 hydrocarbon chain and symmetrical branched structure of tridecan-7-amine provide an amphiphilic scaffold for derivative synthesis. The compound's established commercial availability at >97% GC purity enables its use as an intermediate in the preparation of specialty surfactants, emulsifiers, and corrosion inhibitors where the specific branching pattern influences interfacial packing density and protective film formation. The corrosive hazard classification (H314, UN2735) necessitates appropriate safety infrastructure and should be factored into procurement and facility planning .

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